molecular formula C7H11FO2 B6226195 methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate CAS No. 2222981-41-9

methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B6226195
CAS No.: 2222981-41-9
M. Wt: 146.16 g/mol
InChI Key: OSOOLBJZMWGQDU-UHFFFAOYSA-N
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Description

Product Overview Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate ( 2222981-41-9) is a fluorinated cyclopropane derivative with the molecular formula C 7 H 11 FO 2 and a molecular weight of 146.16 [ citation:1 ]. This compound is offered at a minimum purity of 95% and is intended for Research Use Only; it is not for diagnostic, therapeutic, or any other human use. Research Context of Cyclopropane Compounds In agricultural and pharmaceutical research, compounds containing cyclopropane fragments are of significant interest due to their diverse biological activities [ citation:3 ]. The cyclopropane ring, a high-strain three-membered ring, is known to enhance metabolic stability, increase affinity between molecules and their targets, and improve overall efficacy [ citation:3 ]. In particular, fluorinated analogs are synthesized to study the effects of fluorine introduction on the biological properties and environmental fate of active ingredients. Potential Research Applications This compound serves as a valuable chemical intermediate or building block in organic synthesis and medicinal chemistry. Its structure, featuring both a fluorinated cyclopropane ring and a methyl ester functional group, makes it a potential precursor for the development of novel compounds. Researchers may explore its utility in creating analogs of pyrethroid insecticides or other active agents that incorporate a 2,2-dimethylcyclopropane-1-carboxylate core [ citation:3 ]. The specific research applications and mechanism of action for this exact compound are areas for ongoing scientific investigation.

Properties

CAS No.

2222981-41-9

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

IUPAC Name

methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H11FO2/c1-6(2)4-7(6,8)5(9)10-3/h4H2,1-3H3

InChI Key

OSOOLBJZMWGQDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C(=O)OC)F)C

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of 1-Fluoro-cyclopropane-1-Carboxylic Acid

The synthesis begins with 1-fluoro-cyclopropane-1-carboxylic acid, a key intermediate described in US5498750A. This compound is synthesized via a two-step process:

  • Rearrangement of 1-Fluoro-cyclopropyl Phenyl Ketones :
    A 1-fluoro-cyclopropyl phenyl ketone (e.g., 1-fluoro-cyclopropyl 4-chlorophenyl ketone) reacts with a peroxy compound like m-chloroperbenzoic acid (MCPBA) in chloroform under reflux. This Baeyer-Villiger oxidation produces a phenyl ester intermediate, 4-chlorophenyl 1-fluoro-cyclopropane-1-carboxylate, in 75% yield.

  • Hydrolysis to the Carboxylic Acid :
    The phenyl ester is treated with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield 1-fluoro-cyclopropane-1-carboxylic acid (78% yield, m.p. 66–68°C).

Key Data :

  • 19F NMR (CDCl3) : δ = 199 ppm

  • 1H NMR (CDCl3) : δ = 1.40–1.52 ppm (cyclopropyl H), 9.25 ppm (COOH)

Cyclopropanation of Fluorinated Precursors

Ring-Closing via Base-Induced Elimination

EP0003683B1 describes cyclopropane formation via base-mediated elimination, a method adaptable to fluorinated systems. For example:

  • A trichloroethyl precursor (e.g., methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate) is treated with sodium methoxide in hexane/dimethylacetamide. This eliminates HCl to form a dichloroethenyl derivative.

Adaptation for Fluorinated Systems :
A hypothetical route involves fluorinating a trichloroethyl precursor before cyclopropanation. For instance, substituting chlorine with fluorine via nucleophilic fluorination (e.g., using KF in diethylene glycol), followed by base-induced cyclization.

Key Data from Analogous Reactions :

  • Yield : 81.5% for dichloroethenyl derivative

  • Reaction Conditions : 3 hours at room temperature

Alternative Routes via Fluorinated Cyclopropane Ketones

Synthesis of 1-Fluoro-cyclopropyl Ketones

1-Fluoro-cyclopropyl ketones (e.g., 1-fluoro-cyclopropyl 4-chlorophenyl ketone) are prepared via nucleophilic fluorination of bromo-chloro precursors using KF in diethylene glycol (10% yield). These ketones serve as versatile intermediates for further functionalization.

Oxidative Rearrangement to Esters

The ketone undergoes oxidative rearrangement with MCPBA to form phenyl esters, which are hydrolyzed to carboxylic acids. Replacing the phenyl group with methyl via transesterification (e.g., using methanol and acid catalysis) could yield the target methyl ester.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 19F NMR : Fluorine atoms in cyclopropane rings resonate near δ = 190–200 ppm.

  • 1H NMR : Cyclopropane protons appear as multiplet signals between δ = 1.40–1.62 ppm, while ester methyl groups resonate at δ = 3.60–3.80 ppm.

Infrared (IR) Spectroscopy

  • C=O Stretch : Strong absorption at ~1700 cm⁻¹ for the ester carbonyl.

  • C-F Stretch : Bands near 1100 cm⁻¹.

Challenges and Optimization

Low Yields in Fluorination Steps

Direct fluorination of cyclopropane precursors often suffers from low yields (e.g., 10% in KF-mediated reactions). Optimizing reaction time, temperature, and solvent polarity could improve efficiency.

Stereochemical Control

Cyclopropane ring formation can produce cis/trans isomers. For example, base-mediated eliminations yield mixtures (e.g., 76% cis, 24% trans) . Chiral catalysts or directed ring-closing strategies may enhance stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for the introduction of fluorine, which can enhance the lipophilicity and bioavailability of drug candidates without significantly altering their molecular volume. This property is particularly valuable in drug design and development.

Synthesis Methods
The synthesis of this compound can be achieved through several methods:

  • Cyclopropanation Reactions : Utilizing diazo compounds in the presence of metal catalysts (e.g., rhodium or copper) to form cyclopropane derivatives.
  • Fluorination Reactions : Introduction of fluorine via electrophilic fluorination methods or nucleophilic substitution reactions involving fluoride sources .

Potential Biological Interactions
Research has indicated that compounds containing fluorinated cyclopropanes exhibit promising biological activities. This compound is being investigated for its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

Case Studies
A notable study examined the effects of introducing fluorine into cyclic structures on their biological activity. The results suggested that fluorinated compounds often demonstrate enhanced binding affinity to target proteins compared to their non-fluorinated counterparts . This finding underscores the importance of this compound in drug discovery.

Table 1: Comparison of Synthesis Methods

MethodDescriptionAdvantagesLimitations
CyclopropanationReaction with diazo compoundsHigh yield, selectiveRequires specialized catalysts
FluorinationElectrophilic or nucleophilic methodsVersatile applicationsPotential for side reactions
EsterificationReaction with alcohols to form estersSimple procedureLimited to stable substrates
CompoundActivity TypeReference
This compoundEnzyme inhibition
Other Fluorinated CyclopropanesAntimicrobial
Fluorinated CompoundsAnti-inflammatory

Mechanism of Action

The mechanism of action of methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring imparts significant strain, making the molecule highly reactive. This reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate with structurally related pyrethroids and cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents on Cyclopropane Ester Group Applications Source
This compound (Target) C₈H₁₁FO₂* ~162.17* 1-F, 2,2-dimethyl Methyl ester Potential agrochemical intermediate (inferred)
Permethrin C₂₁H₂₀Cl₂O₃ 391.3 3-(2,2-dichloroethenyl) (3-phenoxyphenyl)methyl ester Insecticide
Cypermethrin C₂₂H₁₉Cl₂NO₃ 416.3 3-(2,2-dichloroethenyl), α-cyano group (3-phenoxyphenyl)methyl ester Broad-spectrum pesticide
Bifenthrin C₂₃H₂₂ClF₃O₂ 422.9 3-(Z-2-chloro-3,3,3-trifluoropropenyl) (2-methyl-3-phenylphenyl)methyl ester Acaricide, termiticide
β-Cyfluthrin C₂₂H₁₈Cl₂FNO₃ 449.9 3-(2,2-dichloroethenyl), 4-fluoro-phenoxy (4-fluoro-3-phenoxyphenyl)methyl ester Insecticide (enhanced stability)
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate C₁₂H₁₃NO₂ 223.2 2-(4-aminophenyl) Methyl ester Pharmaceutical intermediate

*Note: The molecular formula and weight for the target compound are inferred based on structural analysis.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Halogenation: Fluorine in the target compound may improve oxidative stability compared to chlorinated analogs like permethrin . Chlorine in pyrethroids enhances insecticidal activity by increasing electrophilicity .

Physicochemical Properties: Lipophilicity: Fluorine increases logP (lipophilicity), improving membrane permeability. For example, β-cyfluthrin’s 4-fluoro-phenoxy group enhances environmental persistence . Metabolic Stability: Methyl esters (as in the target compound) are more hydrolytically stable than phenoxybenzyl esters in pyrethroids, which are prone to esterase cleavage .

Synthetic Routes: The target compound could be synthesized via nucleophilic substitution or esterification, similar to methods used for methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate (cesium carbonate-mediated coupling; ).

Biological Activity

Methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate (CAS No. 2222981-41-9) is an organic compound characterized by its unique cyclopropane ring structure, which contributes to its significant reactivity and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC7H11FO2
Molecular Weight146.16 g/mol
IUPAC NameThis compound
Purity95%

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets due to the strain in its cyclopropane ring. This strain enhances the compound's reactivity, allowing it to interact with enzymes and receptors in biological systems. Although the precise molecular pathways remain under investigation, preliminary studies suggest potential roles in drug development and medicinal chemistry.

In Vitro Studies

  • Cytotoxicity Assays : Initial studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.
  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential application as an anticancer agent .

Case Studies

A series of studies have been conducted to evaluate the biological effects of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and growth patterns .
  • Impact on Cytokine Production : Another study investigated the relationship between this compound and cytokine production in response to environmental stressors. The findings indicated that exposure to this compound modulated cytokine levels, which could have implications for inflammatory responses .

Applications in Drug Development

The unique structural properties of this compound make it a valuable scaffold for drug design:

  • Pharmacophore Development : Its ability to interact with various biomolecules positions it as a candidate for developing new pharmacophores targeting specific diseases.
  • Agrochemical Potential : The compound's reactivity also suggests applications in agrochemicals, where it may serve as an intermediate for synthesizing insecticides or herbicides .

Q & A

Q. What are the common synthetic routes for methyl 1-fluoro-2,2-dimethylcyclopropane-1-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves cyclopropanation of a pre-functionalized precursor. For example, cyclopropane rings can be formed via [2+1] cycloaddition using carbene intermediates or transition-metal-catalyzed methods. Key steps include:

  • Precursor activation : Use of fluoroalkyl halides or esters to introduce fluorine at the cyclopropane ring.
  • Cyclopropanation : Catalysts like Rh(II) or Cu(I) facilitate ring closure under inert conditions (e.g., anhydrous solvents, low oxygen) .
  • Esterification : Methyl ester formation via nucleophilic substitution (e.g., methanol with acyl chloride intermediates). Optimal conditions: Temperatures between 0–25°C, dichloromethane or THF as solvents, and reaction times of 12–24 hours to minimize side reactions .

Q. How can the stereochemical configuration of the cyclopropane ring be confirmed post-synthesis?

Techniques include:

  • X-ray crystallography : Direct determination of spatial arrangement (e.g., distinguishing cis vs. trans substituents) .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR coupling constants (e.g., JH-FJ_{\text{H-F}}) reveal fluorine’s electronic environment and ring strain .
  • Vibrational circular dichroism (VCD) : Resolves enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in ring-opening reactions compared to non-fluorinated analogs?

Fluorine’s electronegativity increases ring strain and polarizes adjacent bonds, accelerating nucleophilic attack. For example:

  • Acid-catalyzed hydrolysis : Fluorine stabilizes transition states via inductive effects, leading to faster ester hydrolysis compared to methyl or hydrogen analogs.
  • Radical reactions : Fluorine’s electron-withdrawing nature enhances stability of radical intermediates in photochemical reactions . Computational studies (DFT) show a 15–20% reduction in activation energy for fluorinated derivatives versus non-fluorinated cyclopropanes .

Q. What methodologies resolve contradictions in reported reaction yields for fluorinated cyclopropane carboxylates?

Discrepancies often arise from:

  • Impurity profiles : Trace moisture or oxygen degrades intermediates. Use Karl Fischer titration to verify solvent dryness .
  • Catalyst variability : Rh(II) complexes with electron-deficient ligands improve reproducibility (e.g., Rh₂(octanoate)₄ vs. Rh₂(OAc)₄) .
  • Analytical calibration : Validate HPLC/GC-MS methods with internal standards (e.g., deuterated analogs) to quantify yields accurately .

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • MD simulations : Assess membrane permeability using logP values (experimental: ~1.8) and polar surface area (<90 Ų) .
  • ADMET profiling : Use QSAR models to estimate toxicity (e.g., LD₅₀) and bioavailability .

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